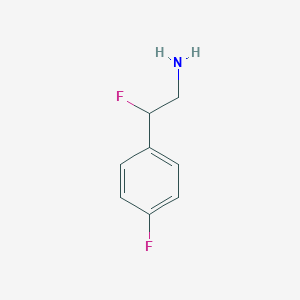

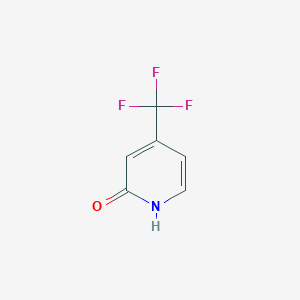

2-Fluoro-2-(4-fluorophenyl)ethanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 2-Fluoro-2-(4-fluorophenyl)ethanamine-related compounds involves complex reactions and methods. A practical approach for synthesizing fluoro-containing biphenyl compounds, which are structurally related to 2-Fluoro-2-(4-fluorophenyl)ethanamine, has been developed, highlighting the utility of cross-coupling reactions and diazotization processes in producing these compounds efficiently (Qiu et al., 2009).

Molecular Structure Analysis

The molecular structure of compounds closely related to 2-Fluoro-2-(4-fluorophenyl)ethanamine, such as 1-[3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone, has been extensively analyzed using techniques like FT-IR, NBO, and HOMO-LUMO analyses. These studies reveal insights into the geometrical parameters, stability, and electron distribution within the molecule, providing a comprehensive understanding of its molecular structure (Mary et al., 2015).

Chemical Reactions and Properties

The chemical reactivity and properties of 2-Fluoro-2-(4-fluorophenyl)ethanamine and its analogs can be inferred from studies on similar fluorinated compounds. Research on the synthesis and crystal structure of related compounds provides valuable information on the intermolecular interactions and reactivity patterns, such as hydrogen bonding and the effects of fluorine substitution on the molecule's behavior (Liang, 2009).

Physical Properties Analysis

The physical properties of 2-Fluoro-2-(4-fluorophenyl)ethanamine derivatives, including their crystalline structure and hydrogen bonding patterns, are critical for understanding their stability and potential applications. Research has shown that these compounds exhibit distinct packing motifs in their crystalline forms, influenced by weak intermolecular interactions (Abdel‐Aziz et al., 2012).

Chemical Properties Analysis

The chemical properties of 2-Fluoro-2-(4-fluorophenyl)ethanamine and similar molecules can be characterized by their reactivity, molecular electrostatic potential, and the influence of fluorine atoms on their chemical behavior. Studies on the molecular docking and theoretical analysis of related compounds provide insights into their potential biological activity and reactivity profile (Mary et al., 2015).

Safety And Hazards

While specific safety and hazard information for “2-Fluoro-2-(4-fluorophenyl)ethanamine” is not available, general safety measures for handling chemical substances should be followed. These include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Direcciones Futuras

Fluorination is considered as a possible means for alteration of conformational landscapes in molecules . The effect of fluorine substitution was studied by measuring the vibronic and vibrational spectra of gas phase 2-(4-fluoro-phenyl)-ethylamine (4-FPEA) by resonant two-photon ionization (R2PI) and by .

Propiedades

IUPAC Name |

2-fluoro-2-(4-fluorophenyl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2N/c9-7-3-1-6(2-4-7)8(10)5-11/h1-4,8H,5,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRGZSEJVNHZQSA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CN)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80551404 |

Source

|

| Record name | 2-Fluoro-2-(4-fluorophenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80551404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-2-(4-fluorophenyl)ethanamine | |

CAS RN |

115046-30-5 |

Source

|

| Record name | 2-Fluoro-2-(4-fluorophenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80551404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

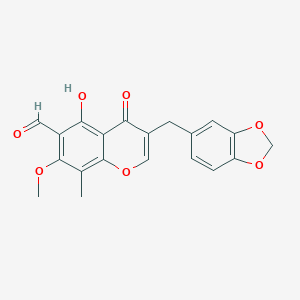

![[(2R,3S,4S,5R,6R)-6-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B44846.png)